molecular formula C12H14F2O2 B14045299 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one

1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one

Cat. No.: B14045299
M. Wt: 228.23 g/mol
InChI Key: QNPLWSSRVYISGA-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethyl group and an ethoxyphenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one typically involves the introduction of the difluoromethyl group and the ethoxyphenyl group onto a propan-2-one backbone. One common method involves the reaction of 3-(difluoromethyl)phenol with ethyl bromide in the presence of a base to form 3-(difluoromethyl)-5-ethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets. These interactions can modulate enzymatic activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)-5-ethoxyphenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-(Difluoromethyl)-5-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethyl and ethoxy groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O2/c1-3-16-11-6-9(4-8(2)15)5-10(7-11)12(13)14/h5-7,12H,3-4H2,1-2H3

InChI Key

QNPLWSSRVYISGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)F)CC(=O)C

Origin of Product

United States

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